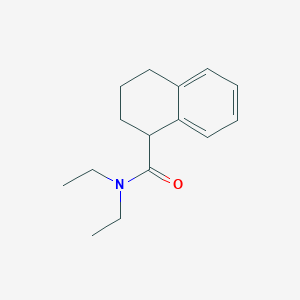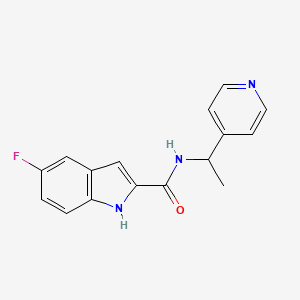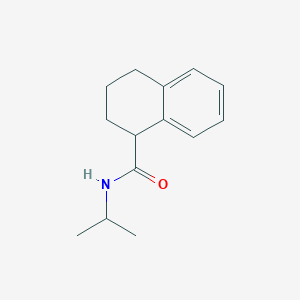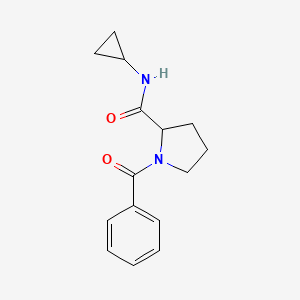![molecular formula C18H18FNO2 B7494082 [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone, also known as FMK, is a chemical compound that has been widely used in scientific research. It belongs to the class of ketone compounds and has a molecular weight of 311.4 g/mol.
作用机制
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone exerts its effects by inhibiting caspase-3, which is a key enzyme involved in the apoptosis process. Caspase-3 is responsible for the cleavage of various proteins, leading to the fragmentation of the cell. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone inhibits the activity of caspase-3 by binding to its active site, thus preventing the cleavage of the target proteins and ultimately inhibiting the apoptosis process.
Biochemical and Physiological Effects:
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell death in various cell types, including cancer cells. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has also been shown to inhibit the activation of caspase-3 in response to oxidative stress, which is a major factor in the development of various diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has several advantages for lab experiments. It is a highly specific inhibitor of caspase-3, which allows for the study of the molecular mechanisms of apoptosis in a controlled environment. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone is also relatively stable and can be easily synthesized in the laboratory. However, [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has limitations as well. It has a relatively low yield in the synthesis process, which can limit its availability for large-scale experiments. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has a short half-life, which can limit its effectiveness in in vivo experiments.
未来方向
There are several future directions for the use of [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone in scientific research. One potential application is the development of new drugs for the treatment of cancer and other diseases that involve the apoptosis process. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone can also be used to study the molecular mechanisms of apoptosis in more detail, which may lead to the development of new therapeutic strategies for various diseases. Additionally, [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone can be used in combination with other inhibitors of caspase-3 to study the synergistic effects of these compounds on the apoptosis process.
合成方法
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-Fluoroaniline, 4-Methylbenzoyl chloride, and Morpholine in the presence of a base. The final product is obtained by purification using column chromatography. The yield of the synthesis process is around 50%.
科学研究应用
[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone is a widely used chemical compound in scientific research, especially in the field of apoptosis, which is the programmed cell death process. [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone is known to be an inhibitor of caspase-3, a key enzyme involved in the apoptosis process. Therefore, [2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone has been used to study the molecular mechanisms of apoptosis and to develop new drugs for the treatment of various diseases, including cancer.
属性
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13-2-4-15(5-3-13)18(21)20-10-11-22-17(12-20)14-6-8-16(19)9-7-14/h2-9,17H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCGEEXCMNZSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)

![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![2-Methyl-6-[2-(4-methylphenyl)pyrrolidine-1-carbonyl]pyridazin-3-one](/img/structure/B7494089.png)

